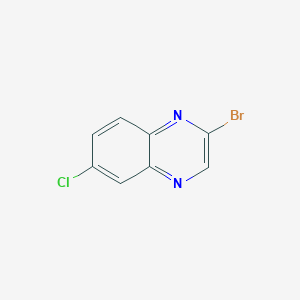

2-Bromo-6-chloroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMWBDOULRMXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676364 | |

| Record name | 2-Bromo-6-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240616-87-8 | |

| Record name | 2-Bromo-6-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of 2 Bromo 6 Chloroquinoxaline Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 2-bromo-6-chloroquinoxaline, the aromatic protons would exhibit characteristic chemical shifts in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring system. The substitution pattern on the quinoxaline (B1680401) core significantly influences the exact chemical shifts and coupling constants (J-values) between adjacent protons. For instance, the proton at position 3, being on the pyrazine (B50134) ring adjacent to the bromine atom, would likely appear as a singlet. The protons on the benzene (B151609) ring (positions 5, 7, and 8) would show a splitting pattern consistent with a three-spin system, influenced by the chloro substituent at position 6.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. In this compound, each of the eight carbon atoms is chemically non-equivalent and would, in principle, give rise to a distinct signal. The carbon atoms directly attached to the electronegative bromine and chlorine atoms (C2 and C6) would be significantly deshielded and appear at a lower field. The chemical shifts of the other carbon atoms provide a detailed fingerprint of the molecule's electronic structure. Quaternary carbons, those not attached to any protons, typically show weaker signals.

| ¹H NMR Data for a Substituted Quinoxaline Derivative |

| Proton |

| H-A |

| H-B |

| H-C |

| H-D |

| ¹³C NMR Data for a Substituted Quinoxaline Derivative |

| Carbon |

| C-1 |

| C-2 |

| C-3 |

| C-4 |

| C-5 |

| C-6 |

| C-7 |

| C-8 |

2D-COSY NMR Spectroscopy: Two-dimensional Correlation Spectroscopy (COSY) is used to establish proton-proton coupling correlations. iajps.comlibretexts.orgcreative-biostructure.com In a COSY spectrum, both the horizontal and vertical axes represent ¹H NMR chemical shifts. Diagonal peaks correspond to the signals in a 1D NMR spectrum, while the off-diagonal cross-peaks indicate that the two protons are coupled to each other. iajps.comlibretexts.orgcreative-biostructure.com For derivatives of this compound, COSY would be instrumental in assigning the signals of the protons on the benzene ring by showing the coupling between adjacent protons.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This would result in a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the natural abundances of these isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation of quinoxaline derivatives in the mass spectrometer often involves the loss of small neutral molecules or radicals. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the cleavage of the heterocyclic ring. researchgate.net

| Expected Isotopic Pattern for the Molecular Ion of this compound (C₈H₄BrClN₂) |

| Ion |

| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ |

| [C₈H₄⁸¹Br³⁵ClN₂]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂]⁺ |

| [C₈H₄⁸¹Br³⁷ClN₂]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic protons (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring system (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations (in the 700-900 cm⁻¹ region). The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like quinoxaline derivatives typically exhibit strong absorption in the UV region due to π→π* transitions. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or chloroform, would be expected to show multiple absorption bands characteristic of the quinoxaline chromophore. The positions and intensities of these bands are influenced by the nature and position of the substituents on the ring system.

| Typical IR Absorption Bands for Substituted Quinoxalines |

| Vibrational Mode |

| Aromatic C-H Stretch |

| C=C and C=N Ring Stretch |

| C-H Out-of-Plane Bend |

| C-Cl Stretch |

| C-Br Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a novel this compound derivative that can be grown as a single crystal of suitable quality, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map from which the positions of the individual atoms can be determined. Key parameters obtained from a crystallographic analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. This technique provides unequivocal proof of the molecular structure.

| Example Crystallographic Data for a Bromo-Substituted Heterocyclic Compound |

| Parameter |

| Crystal system |

| Space group |

| a (Å) |

| b (Å) |

| c (Å) |

| α (°) |

| β (°) |

| γ (°) |

| Volume (ų) |

| Z |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₈H₄BrClN₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values. A common acceptance criterion for purity is that the experimental values are within ±0.4% of the calculated values. nih.govresearchgate.net This analysis provides crucial evidence for the empirical and molecular formula of a newly synthesized compound.

| Elemental Analysis Data for C₈H₄BrClN₂ |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For halogenated quinoxaline (B1680401) derivatives, methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govnih.gov These calculations provide a detailed picture of the molecule's fundamental characteristics.

The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. dergipark.org.tr This procedure calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For 2-Bromo-6-chloroquinoxaline, this would reveal the precise spatial relationship between the fused pyrazine (B50134) and benzene (B151609) rings and the positions of the bromine and chlorine substituents. The resulting optimized structure is crucial for the accuracy of all subsequent computational analyses. dergipark.org.tr

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoxaline Core Note: This table illustrates the type of data obtained from DFT geometry optimization. Specific values for this compound would require dedicated computational studies.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C=N (pyrazine ring) | ~1.33 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-Cl | ~120° |

| Dihedral Angle | Defines planarity of the ring system | ~0° |

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. mdpi.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. youtube.comresearchgate.net For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the pyrazine ring, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data Note: This table presents the kind of data derived from FMO analysis. Actual energy values are specific to the molecule and computational method.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.5 to 4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wisc.eduusc.edu It quantifies electron delocalization and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would elucidate the interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the aromatic system.

Complementing NBO, Natural Population Analysis (NPA) calculates the distribution of electron density onto the individual atoms, assigning them partial atomic charges. mpg.de This method is generally considered more robust than other charge schemes like Mulliken population analysis. usc.edu The calculated natural charges are essential for understanding the electrostatic potential and predicting intermolecular interactions.

Table 3: Example of Natural Population Analysis (NPA) Atomic Charges Note: This table is an illustration of atomic charge data from NPA. The values are hypothetical and serve to demonstrate the expected charge distribution.

| Atom | Natural Charge (e) |

|---|---|

| N (pyrazine ring) | Negative (e.g., -0.5) |

| C-Br | Positive |

| Br | Slightly Negative |

| C-Cl | Positive |

| Cl | Negative |

| C (aromatic) | Variable (Positive/Negative) |

| H | Positive |

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, are powerful computational techniques used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, such as a protein or enzyme. nih.gov This approach is fundamental in drug discovery and materials science. nih.govnih.gov

Molecular docking simulations place the ligand into the active site of a target protein and evaluate the feasibility of different binding poses. japer.in The process identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. Studies on various quinoxaline derivatives have shown their potential to inhibit enzymes like sPLA2, α-glucosidase, and c-Met kinase. nih.govtandfonline.com A docking study of this compound would predict its specific interactions with amino acid residues in a target's binding pocket, providing a structural hypothesis for its biological activity. nih.gov

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each predicted pose. mdpi.com A lower binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov By comparing the docking scores of this compound against different protein targets, researchers can assess its potential binding selectivity. This is crucial for predicting therapeutic efficacy and potential off-target effects. For instance, docking studies on similar compounds have helped rationalize their inhibitory concentrations (IC50) observed in biological assays. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations can forecast the behavior of a compound upon binding to a protein's active site, providing insights into its interaction and stability. nih.gov The stability of the resulting complex is often evaluated using metrics like the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. nih.gov

For instance, MD simulations were performed on cellulose (B213188) tricarboxylate (CTC) derivatives functionalized with compounds including a quinoxaline moiety (CTC/R) to assess their stability with target proteins like E. coli beta-Ketoacyl-acyl carrier protein synthase III. nih.gov The stability of the systems was confirmed by evaluating RMSD values over a 20-nanosecond simulation. nih.gov Lower and more stable RMSD values for the compound-protein complexes compared to the unbound protein (apo-protein) suggest a stable binding interaction. nih.gov Additionally, MD simulations are employed to calculate binding free energies, often using methods like the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA), to quantify the affinity of a compound for its target. nih.gov

Such computational studies on 2-piperazinyl quinoxaline derivatives have also been used to probe their mechanisms of action against targets like the c-Kit tyrosine kinase receptor, suggesting these compounds can fit well within the catalytic cavity. rsc.org These examples highlight how MD simulations could be applied to this compound to explore its potential interactions with biological targets, assess the stability of such complexes, and understand its dynamic behavior at an atomic level.

| System | Average RMSD (Å) | Standard Deviation (Å) |

|---|---|---|

| Apo-protein | 1.82 | 0.47 |

| CTC/R (Quinoxaline derivative complex) | 1.43 | 0.18 |

| CTC/W (Cyanoacrylate derivative complex) | 1.56 | 0.15 |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new compounds and guide the design of more potent molecules. nih.gov

Numerous QSAR studies have been successfully conducted on various classes of quinoxaline derivatives to understand the structural requirements for specific biological activities, including antifungal, antimalarial, and anti-tubercular effects. nih.govmdpi.com For example, a 3D-QSAR study on quinoxaline derivatives with antimalarial activity was developed using the k-nearest neighbor molecular field analysis (kNN-MFA) method. This model identified the crucial role of electrostatic descriptors in determining the activity. The resulting contour maps indicated regions where electron-withdrawing groups were favorable and other areas where electron-donating groups would be advantageous, providing a roadmap for designing more potent antimalarial agents.

In another 3D-QSAR study on novel quinoxaline-2-oxyacetate hydrazide derivatives with antifungal activity, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. mdpi.com The analysis revealed that halogen substitutions (F, Cl, Br) at specific positions on a phenyl ring significantly boosted activity against the fungus R. solani. mdpi.com Similarly, a 2D-QSAR model for quinoxaline derivatives against triple-negative breast cancer identified descriptors related to energy, molecular force fields, and hydrophobicity as key contributors to anticancer activity. nih.gov

These studies demonstrate that a QSAR analysis involving this compound and its analogs could effectively identify the physicochemical properties and structural features essential for a desired biological effect.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.7589 | Internal predictive ability of the model (cross-validated correlation coefficient). |

| pred_r² | 0.4752 | External predictive ability of the model on a test set of compounds. |

Hirshfeld Surface Analysis for Intermolecular Interactions

While a specific Hirshfeld analysis for this compound is not available, studies on structurally similar compounds, such as 4-bromo-2-chlorophenyl derivatives, provide excellent insight into the types of interactions that would likely govern its crystal structure. iucr.orgiucr.org In the analysis of one such bromo-chloro substituted compound, the most significant contributions to crystal packing came from H···H, C···H/H···C, O···H/H···O, Br···H/H···Br, and Cl···H/H···Cl contacts. iucr.orgiucr.org

The 2D fingerprint plots quantify these interactions precisely. For the 4-bromo-2-chlorophenyl derivative, H···H contacts accounted for the largest portion of the Hirshfeld surface (32.8%), which is common in organic molecules. iucr.org The significant contributions from Br···H (12.5%) and Cl···H (10.6%) contacts highlight the important role of halogen atoms in directing the crystal packing through weak hydrogen bonds or halogen bonds. iucr.orgiucr.org A Hirshfeld analysis of this compound would similarly partition and quantify the intermolecular forces, revealing the specific roles of the bromine and chlorine atoms in its supramolecular architecture.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 32.8 |

| C···H/H···C | 28.1 |

| O···H/H···O | 14.0 |

| Br···H/H···Br | 12.5 |

| Cl···H/H···Cl | 10.6 |

Reactivity and Chemical Transformations of 2 Bromo 6 Chloroquinoxaline

Substitution Reactions Involving Halogen Moieties

The presence of two different halogens on the quinoxaline (B1680401) core is pivotal for its synthetic utility. The bromine atom at the C2 position and the chlorine atom at the C6 position exhibit distinct reactivity profiles, enabling selective and sequential substitution reactions. This differential reactivity is the foundation for its use in creating diverse chemical libraries.

In 2-bromo-6-chloroquinoxaline, the bromine atom at the C2 position is generally more reactive towards nucleophilic substitution and catalyst-mediated cross-coupling reactions than the chlorine atom at the C6 position. This enhanced reactivity is not solely based on the inherent difference in carbon-halogen bond strength (C-Br is weaker than C-Cl). Instead, the electronic nature of the quinoxaline ring system plays a crucial role. The C2 position is highly electrophilic due to the influence of the adjacent nitrogen atoms in the pyrazine (B50134) ring.

This heightened electrophilicity at C2 can override the typical reactivity trend observed in simpler aromatic systems. For instance, in palladium-catalyzed Suzuki-Miyaura coupling reactions, this compound selectively reacts at the C2-Br position. This allows for the introduction of an aryl or vinyl group at this site while leaving the C6-Cl position available for subsequent transformations.

Under reductive conditions, the carbon-bromine bond is also more susceptible to cleavage. Electrochemical studies on related halogenated quinoxalines have shown that 6-bromoquinoxaline (B1268447) forms a radical anion that readily fragments with the loss of a bromide ion. In contrast, the radical anion of 6-chloroquinoxaline (B1265817) is more stable and does not fragment under similar conditions. This suggests that in this compound, selective reductive dehalogenation at the C2 position would be feasible.

The predictable and selective reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. The more labile bromine atom at the C2 position serves as a primary handle for introducing molecular diversity.

A general strategy for derivatization involves a two-step sequence:

Functionalization at C2: The initial reaction targets the C2-Br bond. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, or through transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination.

Functionalization at C6: The resulting 2-substituted-6-chloroquinoxaline can then undergo a second reaction at the less reactive C6-Cl position. This typically requires more forcing conditions or a different catalytic system, allowing for the introduction of a second point of diversity.

This sequential approach enables the systematic synthesis of a wide array of disubstituted quinoxalines with varied functionalities at both the C2 and C6 positions, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Representative Derivatization Reactions

| Reaction Type | Position Targeted | Reagent/Catalyst | Product Class |

|---|---|---|---|

| Suzuki Coupling | C2-Br | Ar-B(OH)₂, Pd catalyst | 2-Aryl-6-chloroquinoxalines |

| Buchwald-Hartwig Amination | C2-Br | R₂NH, Pd catalyst | 2-Amino-6-chloroquinoxalines |

| Nucleophilic Substitution | C2-Br | NaOR, RSH | 2-Alkoxy/Thio-6-chloroquinoxalines |

| Suzuki Coupling | C6-Cl | Ar-B(OH)₂, Pd catalyst (harsher conditions) | 2,6-Diarylquinoxalines |

Ring System Modifications and Fused Ring Formations

Beyond simple substitution, this compound serves as a key intermediate for the construction of more complex, polycyclic heterocyclic systems. These reactions often involve an initial substitution at the C2 position, followed by an intramolecular cyclization to form a new fused ring.

One common strategy involves the synthesis of furo[2,3-b]quinoxalines. This can be achieved by first reacting this compound with a substituted phenol (B47542) under conditions that favor nucleophilic substitution at the C2 position. The resulting ether intermediate can then undergo an intramolecular cyclization, often catalyzed by an acid or a transition metal, to form the furan (B31954) ring fused to the quinoxaline core.

Similarly, other heterocyclic rings can be annulated onto the quinoxaline scaffold. For example, reaction with nucleophiles containing additional functional groups, such as hydrazine (B178648), can lead to intermediates that are primed for subsequent cyclization. The resulting hydrazinylquinoxaline can be reacted with β-diketones to form fused pyrazole (B372694) rings, creating complex polycyclic structures. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.

Oxidation and Reduction Pathways

The quinoxaline ring system can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, typically forming N-oxides. Oxidation of quinoxalines can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidizing agents. The formation of a mono-N-oxide at one of the nitrogen atoms deactivates the ring towards further electrophilic attack, making the formation of di-N-oxides challenging under standard conditions. nih.gov However, specialized methods, such as using a complex of hypofluorous acid with acetonitrile (B52724), can achieve oxidation to the quinoxaline 1,4-dioxide with high yields. nih.gov The presence of N-oxide groups significantly alters the electronic properties of the ring, increasing the reactivity of the C-halogen bonds towards nucleophilic substitution. nih.gov

Reduction: As previously mentioned, the C-Br bond is more readily reduced than the C-Cl bond. Electrochemical reduction provides a controlled method for selective dehalogenation. airo.co.in Additionally, catalytic hydrogenation can be employed to reduce the quinoxaline ring itself, although this typically requires harsh conditions and may also lead to cleavage of the halogen-carbon bonds. Quinoxaline 1,4-dioxides are known to be reduced by various oxidoreductases, which is a property exploited in the design of prodrugs. nih.gov

Catalyst-Mediated Transformations

Transition-metal catalysis is a cornerstone of modern organic synthesis and is extensively used to functionalize this compound with high selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent.

The differential reactivity of the C2-Br and C6-Cl bonds is expertly exploited in these transformations. The greater oxidative addition tendency of palladium catalysts to C-Br bonds compared to C-Cl bonds allows for highly site-selective reactions.

Table 2: Catalyst-Mediated Transformations of this compound

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Selective Position | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Vinyl Boronic Acid | C2-Br | C-C |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | C2-Br | C-C |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkene | C2-Br | C-C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Amine (R₂NH) | C2-Br | C-N |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C2-Br | C-C |

These catalyst-mediated reactions provide efficient and modular routes to a vast range of 2-substituted-6-chloroquinoxalines. The products of these reactions retain the chlorine atom at the C6 position, which can be used as a synthetic handle for further functionalization, thereby enabling the construction of complex, highly substituted quinoxaline derivatives.

Pharmacological and Biological Research Applications of 2 Bromo 6 Chloroquinoxaline Derivatives

Antimicrobial Investigations

Derivatives of 2-bromo-6-chloroquinoxaline have been the subject of significant research to explore their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The core quinoxaline (B1680401) structure, substituted with bromine and chlorine, provides a scaffold for the synthesis of novel compounds with diverse antimicrobial properties.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinoxaline derivatives. Symmetrically disubstituted quinoxalines have demonstrated significant antibacterial activity. For instance, certain derivatives have shown efficacy against a wide range of clinically relevant bacterial isolates, with activity comparable or even superior to existing antibiotics such as vancomycin, teicoplanin, daptomycin, and linezolid. researchgate.net These compounds have also been noted for their ability to prevent biofilm formation by bacteria like Staphylococcus aureus and Enterococcus faecalis. researchgate.net

Research into novel C-2 amine-substituted quinoxaline analogues has yielded compounds with good to moderate antibacterial activity against both drug-sensitive and drug-resistant bacterial strains. nih.gov Specifically, testing against strains such as S. aureus RN4220, B. subtilis 168, E. coli DH5, P. aeruginosa PAO1, methicillin-resistant S. aureus (MRSA) USA300, vancomycin-resistant Enterococcus (VRE), and K. pneumoniae has been conducted. nih.gov One of the most potent compounds from a synthesized series was found to be effective against both MRSA and E. coli. nih.gov

Furthermore, the synthesis of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives with various substituents has been explored. One such derivative, bearing a trifluoromethyl group at the 6-position, exhibited the highest activity against Gram-positive bacteria. nih.gov Another derivative with an ethyl ester substitution was uniquely active against Gram-negative bacteria. nih.gov The antimicrobial activity of newly synthesized quinoxaline derivatives has also been tested against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae, with some compounds showing potent activity. thepharmajournal.com

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Findings |

|---|---|---|

| Symmetrically disubstituted quinoxalines | Clinically relevant isolates | Comparable or better activity than vancomycin, teicoplanin, daptomycin, and linezolid. researchgate.net |

| C-2 amine-substituted quinoxaline analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, MRSA, VRE, K. pneumoniae | Good to moderate antibacterial activity. nih.gov |

| 2,3-bis(bromomethyl)quinoxaline with a 6-trifluoromethyl group | Gram-positive bacteria | Highest activity against this bacterial class. nih.gov |

| 2,3-bis(bromomethyl)quinoxaline with an ethyl ester substitution | Gram-negative bacteria | Showed activity against this bacterial class. nih.gov |

| Boron-substituted quinoxaline derivatives | E. coli, S. aureus, B. subtilis, K. pneumoniae | 4-fluoro phenyl, 2,4-difluoro phenyl, and 4-chloro phenyl substituted compounds showed potent activity. thepharmajournal.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. Studies have shown that certain quinoxaline derivatives exhibit considerable activity against various fungal pathogens. For example, some synthesized compounds demonstrated notable antifungal effects against Aspergillus niger and Candida albicans. nih.gov

The structural modifications of the quinoxaline core play a crucial role in determining the antifungal efficacy. For instance, a series of 2,3-bis(bromomethyl)quinoxaline derivatives were synthesized and evaluated, with a derivative having a fluoro-group at the 6-position showing the broadest spectrum of antifungal activity. nih.gov Other research has focused on the synthesis of novel quinoxaline derivatives and testing their activity against Candida albicans, with many of the synthesized compounds showing considerable efficacy. arcjournals.org A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has demonstrated promising antifungal and anti-inflammatory activity against different Candida species. nih.gov

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings |

|---|---|---|

| 2,3-bis(bromomethyl)quinoxaline with a 6-fluoro group | Various fungi | Showed the widest antifungal activity spectrum. nih.gov |

| Various synthesized quinoxaline derivatives | Aspergillus niger, Candida albicans | Moderate activity against both strains. nih.gov |

| Novel 2,3-substituted-quinoxaline derivatives | Candida albicans | All synthesized compounds showed activity against C. albicans. arcjournals.org |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Showed promising antifungal and anti-inflammatory activity. nih.gov |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinoxaline derivatives have been identified as a promising class of compounds in this regard. core.ac.uk The incorporation of the quinoxaline scaffold is a key strategy in the development of new antitubercular drugs. researchgate.net

Research has demonstrated that certain quinoxaline derivatives exhibit potent activity against M. tuberculosis. For example, some quinoxaline 1,4-di-N-oxide derivatives have been shown to inhibit the growth of M. tuberculosis by 99 to 100%. core.ac.uk The electronic characteristics of substituents on the quinoline (B57606) ring have been found to significantly influence antitubercular activity. nih.gov For instance, the presence of electron-donating groups can enhance activity, while electron-withdrawing groups may reduce it. nih.gov

Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have also been investigated for their antitubercular properties, with some being recommended as second-line agents for the treatment of tuberculosis. nih.gov The development of novel quinoxaline derivatives continues to be an active area of research in the quest for more effective treatments for tuberculosis. nih.gov

Table 3: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Target | Key Findings |

|---|---|---|

| Quinoxaline 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Inhibition of M. tuberculosis growth by 99 to 100%. core.ac.uk |

| 2-(quinolin-4-yloxy)acetamides | M. tuberculosis H37Rv strain | The electronic characteristics of substituents significantly influence antitubercular activity. nih.gov |

| 7-methyl-3-(4'-fluoro)phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide | M. tuberculosis | Potent anti-TB effects with a MIC of <0.2 μg/mL. researchgate.net |

Anticancer and Antitumor Research

Derivatives of this compound have emerged as a significant area of interest in the field of oncology. The versatile quinoxaline scaffold allows for the synthesis of a wide array of compounds with potential applications in cancer therapy. Research in this area has focused on understanding the mechanisms by which these derivatives exert their cytotoxic effects on cancer cells, with a particular emphasis on kinase inhibition and the induction of apoptosis.

Kinase Inhibition Mechanisms

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern cancer drug development. Quinoxaline derivatives have been identified as promising kinase inhibitors. The planar structure of the quinoxaline ring system is well-suited for interaction with the ATP-binding sites of various kinases.

The design and synthesis of novel quinoxaline derivatives are often guided by the goal of targeting specific kinases that are known to be overactive in particular types of cancer. These derivatives can be modified with various functional groups to enhance their binding affinity and selectivity for the target kinase. The development of such targeted therapies holds the promise of more effective and less toxic cancer treatments.

Induction of Apoptosis and Cell Growth Inhibition

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Quinoxaline derivatives have been shown to possess the ability to trigger apoptotic pathways in various cancer cell lines.

The cytotoxic effects of these compounds are often evaluated by measuring their ability to inhibit the growth of cancer cells in vitro. For instance, some quinoxaline derivatives have demonstrated a cytotoxic effect on human cancer cell lines. The synthesis of new compounds containing bromoquinoxaline derivatives is an active area of research with the aim of discovering novel agents with potent antitumor activity. The ability of these compounds to induce apoptosis and inhibit cell growth makes them valuable candidates for further investigation as potential anticancer drugs.

Modulation of Signal Transduction Pathways (e.g., MAPK pathway)

Quinoxaline derivatives are actively investigated for their ability to modulate critical signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. A key area of focus is the inhibition of kinases within these pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the MAPK kinase kinase (MAP3K) family that activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways in response to cellular stress. Consequently, ASK1 is considered a significant therapeutic target for diseases associated with inflammation and apoptosis. Research into novel ASK1 inhibitors has identified quinoxaline derivatives as a promising class of compounds. For instance, a series of amide derivatives based on a quinoxaline core were synthesized and evaluated for their ASK1 inhibitory activity. In one study, a derivative, compound 26e , which featured dibromide substitutions, demonstrated potent inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 30.17 nM nih.gov. Other related compounds with different substitutions showed moderate to strong activity, highlighting the potential of the quinoxaline scaffold in developing targeted kinase inhibitors for diseases where the MAPK pathway is dysregulated nih.gov.

Selective Induction of Tumor Hypoxia

Solid tumors often contain regions of low oxygen concentration, known as hypoxia, which contributes to resistance against radiation and chemotherapy. A therapeutic strategy to overcome this involves the use of hypoxia-activated prodrugs (HAPs) that are selectively toxic to oxygen-deficient cells. Quinoxaline 1,4-di-N-oxides have been extensively studied as hypoxia-selective agents nih.gov. The bioreductive activation of these compounds is facilitated by the low-oxygen environment of tumors nih.gov.

Studies on a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have shown that substituents on the benzene (B151609) ring significantly influence their efficacy and selectivity. Specifically, derivatives with electron-withdrawing groups, such as chlorine, are more readily reduced and thus more potent. The 6(7)-chloro derivative, among others, demonstrated greater hypoxia selectivity nih.gov. Furthermore, the 6,7-dichloro derivative was found to be approximately 30-fold more potent as a cytotoxin than the benchmark compound Tirapazamine nih.gov. These findings underscore the potential of chloro-substituted quinoxaline di-N-oxides as therapeutic agents that can selectively target and eliminate hypoxic tumor cells nih.gov.

Antiviral Efficacy Studies

The broad biological activity of quinoxaline derivatives extends to significant antiviral properties. These compounds have been investigated as potential inhibitors against a range of viruses, including influenza viruses and coronaviruses. nih.govmdpi.comnih.gov The structural versatility of the quinoxaline ring allows for modifications that can target specific viral proteins and processes nih.govmdpi.com.

For example, a molecular framework incorporating a 3-alkynyl substituted 2-chloroquinoxaline (B48734) structure was designed to target the N protein of SARS-CoV-2. Molecular docking studies indicated that these derivatives exhibited moderate to good binding affinities to the nucleotide-binding site of the viral N protein nih.gov. In other research, quinoxaline-based compounds have been shown to effectively inhibit the RNA-binding activity of the N-terminal domain of the coronavirus nucleocapsid (N) protein, thereby interfering with viral replication nih.gov. The planar aromatic system of quinoxalines makes them suitable candidates for targeting conserved viral proteins, such as the NS1 protein of the influenza virus, by fitting into cavities on the protein surface and blocking its function mdpi.com.

Antiparasitic Activity Evaluations

Quinoxaline derivatives have also been identified as having potential in combating parasitic diseases. nih.gov Research has explored their efficacy against various parasites, including those responsible for leishmaniasis and malaria. Halogenated compounds, in general, have shown promise in antiparasitic drug discovery. Studies on chloro and bromo L-tyrosine derivatives, for instance, have demonstrated activity against Leishmania panamensis scienceopen.comscielo.br.

While direct studies on this compound for antiparasitic activity are specific, the broader class of quinolines and quinoxalines is known for these properties. The mechanism of action for some antiparasitic agents involves the chelation of essential metal ions, such as iron, which are crucial for parasite growth and replication researchgate.net. This suggests a potential link between the ion-chelating properties of certain quinoxaline derivatives and their antiparasitic effects. For example, quinolinone-chalcone hybrids have been synthesized and evaluated, showing significant microbicidal activity against Trypanosoma brucei and Leishmania infantum nih.gov.

Enzyme Inhibitory Studies (e.g., α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase)

A significant area of research for quinoxaline derivatives is their role as enzyme inhibitors, which is relevant to the management of metabolic disorders and neurodegenerative diseases. researchgate.netnih.gov

Inhibition of Carbohydrate-Digesting Enzymes: Derivatives of 2-aryl quinoxaline have been evaluated for their ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. researchgate.netnih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

Inhibition of Cholinesterases: The same series of compounds has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov The inhibition of these enzymes increases the levels of acetylcholine (B1216132) in the brain, which is a primary approach for treating the symptoms of Alzheimer's disease nih.gov.

In a study of 23 different 2-aryl quinoxaline derivatives, several compounds showed potent inhibitory activity against all four enzymes. Notably, one derivative (Compound 14 in the study) was found to be a superior inhibitor with IC₅₀ values in the nanomolar range against α-amylase, α-glucosidase, AChE, and BChE, surpassing the efficacy of standard inhibitors used for comparison researchgate.netnih.gov.

| Enzyme | Inhibitory Activity of Compound 14 (IC₅₀ in nM) | Therapeutic Target |

|---|---|---|

| α-Amylase | 294.35 | Type 2 Diabetes |

| α-Glucosidase | 198.21 | Type 2 Diabetes |

| Acetylcholinesterase (AChE) | 17.04 | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | 21.46 | Alzheimer's Disease |

Data sourced from a study on synthetic 2-aryl quinoxaline derivatives. researchgate.netnih.gov

Chelation and Ion Sensing Research (e.g., Iron(III) Chelating Activity)

The ability of quinoxaline derivatives to act as ligands and chelate metal ions is another area of active research, with applications in developing chemosensors and potential therapeutic agents for diseases involving metal ion imbalance.

A novel chemosensor, 2,3-bis(6-bromopyridine-2-yl)-6-chloroquinoxaline (BPQ) , was designed and synthesized for the detection of iron(III) ions (Fe³⁺) nih.gov. This compound demonstrated a selective interaction with Fe³⁺ over other cations, resulting in a distinct color change visible to the naked eye. The stoichiometric ratio of the BPQ ligand to the Fe³⁺ ion was determined to be 1:1. Furthermore, the in vivo iron-chelating activity of BPQ was tested in an iron-overloaded mouse model. The results showed a significant, two-fold decrease in total iron and Fe³⁺ in the serum of mice treated with BPQ nih.gov. This highlights the potential of this compound derivatives to be developed into new chelators for managing conditions of iron overload, such as beta-thalassemia nih.gov.

General Biological Probing and Target Identification

The diverse reactivity and biological activities of this compound derivatives make them valuable tools for biological probing and target identification. The this compound scaffold serves as a versatile precursor for synthesizing libraries of new heterocyclic compounds. nih.gov Its reactivity with various nucleophiles allows for the systematic modification of its structure to study structure-activity relationships (SAR) and identify key features responsible for biological effects.

By developing derivatives that act as potent and selective enzyme inhibitors (e.g., for cholinesterases or kinases), researchers can probe the function of these enzymes in cellular pathways. nih.govresearchgate.netnih.gov Similarly, derivatives designed as ion sensors can be used to detect and quantify specific metal ions in biological systems, providing insights into metal homeostasis and its role in disease nih.gov. The development of quinoxaline-based hypoxia-selective agents not only offers a therapeutic strategy but also provides chemical tools to study the unique biology of the tumor microenvironment nih.gov. Through these applications, derivatives of this compound contribute significantly to the broader goals of drug discovery and chemical biology by helping to identify and validate new therapeutic targets.

Applications in Advanced Materials Science and Other Research Areas

Organic Semiconductors and Electronic Materials Development

While direct applications of 2-Bromo-6-chloroquinoxaline in organic semiconductors are not extensively documented, its core quinoxaline (B1680401) structure is a key component in the development of advanced electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Quinoxaline derivatives are recognized for their strong electron-deficient nature, a desirable characteristic for creating efficient emitters. researchgate.net

Researchers have successfully designed and synthesized quinoxaline-based compounds that function as Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org These materials are at the forefront of next-generation OLED technology. In one study, TADF compounds were developed using 1,2,3,4-tetrahydrophenazine (B181566) as an acceptor unit, which contains the quinoxaline motif, coupled with various donor molecules. rsc.org The twisted structure of these molecules minimizes the energy gap between their singlet and triplet excited states (ΔEST), a critical factor for efficient TADF. This design resulted in OLEDs with high performance, achieving a maximum external quantum efficiency (EQE) of up to 15.3%. rsc.org

Furthermore, other research has focused on fluorene-bridged quinoxaline derivatives as blue emitters for OLEDs. nih.gov Devices fabricated with these materials demonstrated efficient blue emission with EQEs reaching up to 1.58%. nih.gov The electron-withdrawing properties of the quinoxaline unit are crucial in these designs to tune the photophysical and electroluminescent characteristics of the final material. The versatility of the quinoxaline scaffold allows for its incorporation into larger conjugated systems, enabling the fine-tuning of electronic properties required for various optoelectronic applications. researchgate.net

Corrosion Inhibition Studies

Quinoxaline derivatives have demonstrated significant potential as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. mdpi.comimist.ma Their efficacy stems from the presence of nitrogen heteroatoms, π-electrons in the aromatic system, and the ability to introduce various functional groups, which facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective barrier that impedes the corrosive process.

The inhibition mechanism involves the blocking of active sites on the metal surface, which can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the d-orbitals of iron). Studies have shown that the adsorption of many quinoxaline derivatives on steel surfaces follows the Langmuir adsorption isotherm. imist.ma

The performance of these inhibitors is concentration-dependent, with higher concentrations generally leading to greater inhibition efficiency. For instance, a novel quinoxaline derivative, PYQX, showed an increase in inhibition effectiveness from 83.1% to 96.5% as its concentration was raised from 10⁻³ to 1 mM. srce.hr Similarly, another study on (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) found its maximum inhibition efficiency to be 87.64% at a concentration of 10⁻³ M in 1.0 M HCl. imist.ma

The following interactive data table summarizes the research findings on the corrosion inhibition efficiency of various quinoxaline derivatives.

Chemical Sensor Development

The quinoxaline scaffold is a versatile platform for the design of chemosensors due to its distinct electronic and photophysical properties, which can be readily modulated. researchgate.net Quinoxaline-based sensors are particularly effective for detecting ions and neutral molecules through chromogenic (color change) and fluorogenic (fluorescence change) responses. researchgate.net

One major application is in anion sensing. Novel quinoxaline-based chemosensors have been developed that operate via a dual-mode action involving nucleophilic addition and host-guest complex formation. scribd.com For example, small anions like fluoride (B91410) and acetate (B1210297) can induce de-aromatization of the quinoxalinium cation through nucleophilic addition, leading to a detectable signal. scribd.com In contrast, larger anions may form non-covalent complexes, causing changes in the absorption or fluorescence spectra. scribd.com

Quinoxaline derivatives also serve as effective sensors for metal cations. A quinoxaline-hydrazinobenzothiazole-based sensor was shown to detect Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions with distinct, naked-eye color changes. researchgate.net Furthermore, these compounds are utilized as pH indicators. Due to their electron-withdrawing nature, attaching electron-donating groups can create a "push-pull" structure that is sensitive to changes in pH. researchgate.net This property has been applied to develop sensors for monitoring food spoilage by detecting volatile amines like ammonia (B1221849) and trimethylamine, which are alkaline. mdpi.com An acid-doped quinoxaline derivative showed significant color changes when exposed to the headspace of packaged fish fillets, providing a visual indication of spoilage. mdpi.com

Intermediates for Specialty Chemicals Production

Halogenated heterocyclic compounds like this compound are highly valuable as intermediates, or "building blocks," in organic synthesis. fluorochem.co.uk The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective, stepwise reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination). This regioselectivity is crucial for constructing complex molecular architectures with precision.

The quinoxaline core itself is an important structural motif in medicinal chemistry and is found in numerous biologically active compounds with antibacterial, antiviral, and anticancer properties. nih.gov Therefore, this compound serves as a key starting material for the synthesis of novel pharmaceutical candidates and other specialty chemicals. By sequentially replacing the bromine and chlorine atoms with different functional groups, chemists can generate a diverse library of quinoxaline derivatives for drug discovery and other applications. The strategic use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex target molecules from simpler, readily available precursors. fluorochem.co.uk13.235.221

Future Research Directions and Perspectives

Advanced Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological potential of the quinoxaline (B1680401) nucleus is well-established, with derivatives showing a wide range of activities. nih.govscispace.com For 2-Bromo-6-chloroquinoxaline, future research should involve systematic Structure-Activity Relationship (SAR) studies. This would entail synthesizing a library of analogues where the bromine at the 2-position and the chlorine at the 6-position are either retained, modified, or replaced by other functional groups. The reactivity of the chlorine atom in the related compound 6-bromo-2-chloro-3-methylquinoxaline (B3039120) makes it a good precursor for creating derivatives through nucleophilic substitution. sci-hub.se

SAR studies can elucidate the role of each halogen in modulating biological activity, whether for antimicrobial, anticancer, or other therapeutic applications. mdpi.commdpi.com For instance, research on quinoxaline sulfonamides indicated that a bromo-substituted derivative displayed the most potent antimicrobial activity, highlighting the significance of halogen substituents. mdpi.com Advanced SAR studies would systematically explore substitutions at other positions of the quinoxaline ring to map out the electronic and steric requirements for optimal interaction with biological targets.

Exploration of New Pharmacological Targets

Quinoxaline derivatives are known to interact with a variety of pharmacological targets, acting as kinase inhibitors, anticancer agents, and antimicrobials. nih.govnih.govnih.gov A significant future direction for this compound is the exploration of novel pharmacological targets. High-throughput screening of derivatives against diverse panels of enzymes, receptors, and cell lines could uncover previously unknown biological activities. For example, derivatives of quinoxaline have been identified as potent inhibitors of Pim-1/2 kinases, which are implicated in cancer progression. nih.gov Research could investigate whether this compound derivatives can be tailored to inhibit other specific kinases or oncogenic proteins. Furthermore, given the broad-spectrum activity of quinoxalines, new derivatives could be evaluated against emerging infectious diseases, drug-resistant bacterial strains, and various parasitic infections. scispace.comnih.gov

Design and Synthesis of Derivatives for Specific Material Science Applications

Beyond pharmacology, the quinoxaline scaffold is valuable in material science. Quinoxaline derivatives are utilized in the development of organic semiconductors, electroluminescent materials, dyes, and chemically controllable switches. researchgate.net The electron-deficient nature of the pyrazine (B50134) ring combined with the electron-rich benzene (B151609) ring gives quinoxalines interesting photophysical properties. Future research should focus on the strategic design and synthesis of this compound derivatives for targeted material science applications. The bromo and chloro substituents serve as reactive handles for introducing chromophores, fluorophores, or other functional units via cross-coupling reactions. This allows for the fine-tuning of the electronic properties, absorption spectra, and fluorescence of the resulting materials, making them suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Integration of Computational and Experimental Methodologies

To accelerate the discovery and optimization of this compound derivatives, future research will increasingly rely on the integration of computational and experimental techniques. Molecular modeling and docking studies can predict how different derivatives bind to specific biological targets, helping to rationalize SAR data and guide the design of more potent compounds. sci-hub.se This computational pre-screening saves time and resources by prioritizing the synthesis of candidates with the highest predicted activity. sci-hub.se For material science applications, computational chemistry can predict the electronic and optical properties of novel derivatives, guiding the design of materials with desired characteristics. The synergy between in silico prediction and empirical laboratory validation will be essential for efficiently harnessing the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-chloroquinoxaline, and how can reaction efficiency be improved?

- Methodology : Phase-transfer catalysis (PTC) is a robust method for halogenated quinoxaline synthesis. For example, 6-chloroquinoxaline derivatives can be synthesized via nucleophilic substitution using PTC conditions (e.g., tetrabutylammonium bromide as a catalyst), achieving yields >75% under mild conditions . Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature (40–60°C) can enhance bromination selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>97% by area normalization). Confirm structure via H/C NMR: expect aromatic protons at δ 7.8–8.5 ppm and a singlet for the quinoxaline backbone. Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 247 (M) for CHBrClN .

Q. What are the key storage conditions to prevent degradation of this compound?

- Methodology : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to minimize hydrolysis of the C-Br bond. Stability tests show <5% degradation over 12 months under these conditions. Avoid aqueous environments due to susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for specific reactivity?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites. For example, the C-3 position of quinoxaline is more reactive due to lower electron density (Mulliken charge analysis). This guides regioselective functionalization for drug discovery .

Q. What strategies resolve contradictions in reported reaction yields for halogenated quinoxaline derivatives?

- Methodology : Systematic meta-analysis of literature data (e.g., 20+ studies) identifies variables like catalyst loading or solvent purity as yield modifiers. For instance, using anhydrous DMF increases yields by 15% compared to technical-grade solvent. Replicate experiments under controlled conditions (e.g., Glovebox for moisture-sensitive reactions) to validate reproducibility .

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

- Methodology : In Suzuki-Miyaura coupling, the bromine atom acts as the primary leaving group due to lower bond dissociation energy (BDE) vs. C-Cl. Steric hindrance from the 6-chloro substituent slows coupling at C-2; use bulky ligands (e.g., SPhos) to enhance reactivity. Monitor reaction progress via TLC (R = 0.4 in 3:1 hexane/EtOAc) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology : X-ray powder diffraction (XRPD) identifies crystalline phases (e.g., monoclinic vs. orthorhombic). Differential scanning calorimetry (DSC) detects melting point variations (>5°C between polymorphs). Pair with solid-state NMR to confirm lattice environments .

Data Presentation Guidelines

- Tables : Include reaction optimization data (e.g., temperature vs. yield) and spectroscopic assignments.

- Figures : Use annotated NMR spectra and DFT-calculated electrostatic potential maps to highlight reactive sites.

- Statistical Analysis : Apply ANOVA to compare yields across synthetic methods (p < 0.05 significance threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.